5-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one
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Overview
Description
5-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of an amino group at the 5th position and a hydroxypentyl group at the 1st position of the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with appropriate amino and hydroxyl-containing reagents under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and cost-effectiveness, often employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions may produce various substituted pyridinones .
Scientific Research Applications
5-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one involves its interaction with specific molecular targets in biological systems. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one: Characterized by the presence of both amino and hydroxyl groups.
5-Amino-1-(5-hydroxyhexyl)pyridin-2(1h)-one: Similar structure but with a longer hydroxyalkyl chain.
5-Amino-1-(4-hydroxypentyl)pyridin-2(1h)-one: Similar structure but with a different position of the hydroxyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-amino-1-(5-hydroxypentyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c11-9-4-5-10(14)12(8-9)6-2-1-3-7-13/h4-5,8,13H,1-3,6-7,11H2 |
InChI Key |
BPKAURUXSIVIDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CCCCCO |
Origin of Product |
United States |
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